3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one is a chemical compound with the CAS Number: 1393560-43-4 . It has a molecular weight of 199.16 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 3,3-difluoro-6-methoxyindolin-2-one . The InChI code is 1S/C9H7F2NO2/c1-14-5-2-3-6-7(4-5)12-8(13)9(6,10)11/h2-4H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Indole Synthesis and Classification
Indoles, including compounds like "3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one," have inspired organic chemists due to their range of applications from pharmaceuticals to agrochemicals. A comprehensive framework for classifying all indole syntheses has been developed, highlighting the versatility and importance of indole compounds in synthetic chemistry. This classification aims to streamline the synthesis approaches and encourage innovation in creating indole-based compounds for various applications (Taber & Tirunahari, 2011).
Environmental Impact of Fluorinated Compounds
The environmental and health impacts of fluorinated alternatives, including polyfluoroalkyl substances (PFASs), have been investigated. These compounds, due to their persistence and toxicity, are under scrutiny to identify safer alternatives. Research into the sources, fate, and effects of alternative PFAS compounds suggests a need for further toxicological studies to ensure their long-term usability and environmental safety (Wang et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals
The biodegradation of polyfluoroalkyl chemicals, which might include the degradation pathways of compounds similar to "this compound" if they possess fluorinated moieties, has been reviewed. Understanding the microbial degradation pathways is crucial for assessing the environmental fate of these compounds and mitigating their persistence in ecosystems (Liu & Avendaño, 2013).
Chemopreventive Effects of Polymethoxyflavones
The chemopreventive effects of hydroxylated polymethoxyflavones, which are structurally distinct but relevant due to their bioactive potential, have been documented. These compounds, including indole derivatives, have shown promising anti-cancer, anti-inflammatory, and neuroprotective effects. This highlights the potential of structurally complex molecules like "this compound" for developing therapeutic agents (Lai et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could be diverse, ranging from antiviral effects to anticancer effects .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one involves the synthesis of 3,3-difluoro-2-methoxy-2,3-dihydro-1H-indol-2-one followed by the introduction of a methoxy group at the 6-position.", "Starting Materials": [ "2,3-dihydro-1H-indole", "2,2-difluoroacetaldehyde", "methanol", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 3,3-difluoro-2-methoxy-2,3-dihydro-1H-indol-2-one", "a. Dissolve 2,3-dihydro-1H-indole (1.0 g, 8.2 mmol) in methanol (20 mL) and add sodium borohydride (0.4 g, 10.6 mmol) slowly with stirring.", "b. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "c. Add acetic acid (2 mL) dropwise to the reaction mixture to quench the excess sodium borohydride.", "d. Extract the product with chloroform (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain 3,3-difluoro-2-methoxy-2,3-dihydro-1H-indol-2-one as a yellow solid (0.8 g, 70% yield).", "Step 2: Introduction of methoxy group at the 6-position", "a. Dissolve 3,3-difluoro-2-methoxy-2,3-dihydro-1H-indol-2-one (0.5 g, 2.1 mmol) in sodium hydroxide solution (10 mL, 10% w/v).", "b. Add 2,2-difluoroacetaldehyde (0.5 g, 4.2 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "c. Acidify the reaction mixture with acetic acid and extract the product with chloroform (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one as a yellow solid (0.4 g, 60% yield)." ] } | |
1393560-43-4 | |
Molecular Formula |
C9H7F2NO2 |
Molecular Weight |
199.15 g/mol |
IUPAC Name |
3,3-difluoro-6-methoxy-1H-indol-2-one |
InChI |
InChI=1S/C9H7F2NO2/c1-14-5-2-3-6-7(4-5)12-8(13)9(6,10)11/h2-4H,1H3,(H,12,13) |
InChI Key |
RTJFCSUUOUEDHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=O)N2)(F)F |
Purity |
95 |
Origin of Product |
United States |
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